[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-6-5-11(8-15(13)21-2)14-9-12(18-23-14)10-22-17(19)16-4-3-7-24-16/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBSLRZRKCWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The dimethoxyphenyl group is usually introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
While direct pharmacological data for [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate are absent in the provided evidence, comparisons can be drawn to structurally related compounds with documented activities. Below is an analysis based on functional groups, structural motifs, and pharmacological profiles:
Verapamil (4)
- Structure: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile .
- Comparison :
- Both compounds share the 3,4-dimethoxyphenyl group, which in verapamil contributes to calcium channel blockade. However, verapamil’s nitrile and tertiary amine groups enable ion channel modulation, unlike the oxazole-thiophene system in the target compound.
- Key Difference : Verapamil’s linear aliphatic chain supports conformational flexibility for channel binding, whereas the rigid oxazole-thiophene structure may limit target versatility.
Thiazol-5-ylmethyl Carbamate Derivatives ()
- Examples: Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate . Compound m: Thiazol-5-ylmethyl carbamate with a hydroperoxypropan-2-yl-substituted thiazole .
- Comparison :
- Thiazole vs. Oxazole : Thiazole (sulfur atom) in these derivatives may enhance hydrogen-bonding or metal coordination compared to the oxygen-containing oxazole in the target compound.
- Functional Groups : The carbamate and hydroxy groups in compounds l and m suggest protease or kinase inhibition, whereas the thiophene carboxylate in the target compound might favor esterase interactions.
Tacrine (7)
- Structure : 1,2,3,4-Tetrahydroacridin-9-amine .
- Comparison :
- Tacrine’s acridine core enables intercalation and cholinesterase inhibition, contrasting with the oxazole-thiophene system, which lacks planar aromaticity for similar mechanisms.
- Bioactivity : Tacrine’s amine group is critical for acetylcholinesterase binding, while the target compound’s methoxy and ester groups may prioritize different electrostatic interactions.
Structural and Functional Data Table
Research Findings and Hypotheses
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety, as seen in verapamil, could enhance blood-brain barrier penetration, suggesting CNS applicability .
- Heterocyclic Rigidity : The oxazole-thiophene system’s rigidity may reduce off-target effects compared to flexible analogs like verapamil but limit adaptability to diverse targets.
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a novel synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an oxazole ring and a thiophene moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Dimethoxyphenyl Group | Influences pharmacological properties |
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study on thiophene carboxamide derivatives revealed that certain compounds demonstrated cytotoxic effects on Hep3B liver cancer cells. The most active derivatives exhibited IC50 values of 5.46 µM and 12.58 µM, indicating strong potential for therapeutic applications in cancer treatment .
The proposed mechanism of action for the compound involves:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Flow cytometry analyses have shown that the compound can induce apoptosis in a dose-dependent manner by activating caspase pathways .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. Research indicates that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Hep3B (Liver Cancer) | 5.46 | |
| Antimicrobial | Various Bacterial Strains | Varies |
Recent Advances
Recent research has focused on modifying the chemical structure to enhance potency and selectivity towards specific biological targets. The introduction of various substituents on the oxazole or thiophene rings is being explored to optimize the pharmacological profile.
Future Research Directions
- Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the relationship between chemical structure and biological activity.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide insights into the therapeutic potential and safety profile.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
